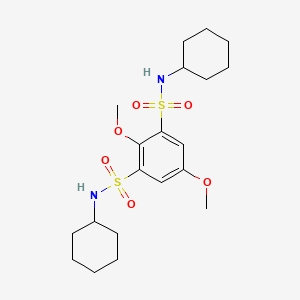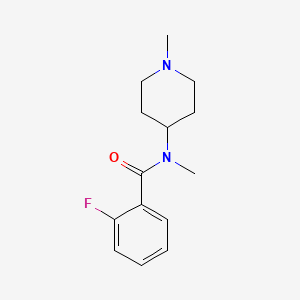
N,N'-dicyclohexyl-2,5-dimethoxybenzene-1,3-disulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-dicyclohexyl-2,5-dimethoxybenzene-1,3-disulfonamide is an organic compound known for its unique chemical structure and properties. It is primarily used in various scientific research applications due to its reactivity and stability. This compound is characterized by the presence of two cyclohexyl groups, two methoxy groups, and two sulfonamide groups attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-dicyclohexyl-2,5-dimethoxybenzene-1,3-disulfonamide typically involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with dicyclohexylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of N,N’-dicyclohexyl-2,5-dimethoxybenzene-1,3-disulfonamide follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N,N’-dicyclohexyl-2,5-dimethoxybenzene-1,3-disulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: The sulfonamide groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted sulfonamides, while oxidation and reduction reactions can modify the functional groups on the benzene ring .
Scientific Research Applications
N,N’-dicyclohexyl-2,5-dimethoxybenzene-1,3-disulfonamide is used in a wide range of scientific research applications:
Chemistry: It serves as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical assays and as a probe to study enzyme activities.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-dicyclohexyl-2,5-dimethoxybenzene-1,3-disulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with biological molecules, influencing their activity. The compound can also act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- N,N’-dibromo-N-ethyl-benzene-1,3-disulfonamide
- N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide
- N,N’-dicyclohexyl-4-(2,5-dimethoxybenzoyl)benzamide
Uniqueness
N,N’-dicyclohexyl-2,5-dimethoxybenzene-1,3-disulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and stability. This makes it particularly useful in applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C20H32N2O6S2 |
|---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
1-N,3-N-dicyclohexyl-2,5-dimethoxybenzene-1,3-disulfonamide |
InChI |
InChI=1S/C20H32N2O6S2/c1-27-17-13-18(29(23,24)21-15-9-5-3-6-10-15)20(28-2)19(14-17)30(25,26)22-16-11-7-4-8-12-16/h13-16,21-22H,3-12H2,1-2H3 |
InChI Key |
DBSOSXNDIAEXCT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)S(=O)(=O)NC2CCCCC2)OC)S(=O)(=O)NC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(6-Methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]acetic acid](/img/structure/B11500174.png)

![2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11500191.png)


![5-(3,4-dimethoxyphenyl)-7-(morpholin-4-yl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11500221.png)

![3-Benzyl-1-[2-(3,4-diethoxyphenyl)ethyl]pyrrolidine-2,5-dione](/img/structure/B11500233.png)

![methyl 4-{[(2-fluorophenyl)carbonyl]amino}-2-methyl-5-oxo-1-(2-phenylethyl)-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11500241.png)
![N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-4-ethoxybenzenesulfonamide](/img/structure/B11500245.png)
![4-methoxy-3-nitro-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11500251.png)
![(2Z)-N,4-bis(4-chlorophenyl)-2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-oxobut-2-enamide](/img/structure/B11500259.png)
![2-[(7-butyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-cyclohexylacetamide](/img/structure/B11500268.png)
